molecular formula C11H12O3 B8398061 Methyl 4-(2-methoxyethenyl)benzoate

Methyl 4-(2-methoxyethenyl)benzoate

Cat. No. B8398061
M. Wt: 192.21 g/mol
InChI Key: NYEHKJYWMUGBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-methoxyethenyl)benzoate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 4-(2-methoxyethenyl)benzoate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-(2-methoxyethenyl)benzoate

InChI

InChI=1S/C11H12O3/c1-13-8-7-9-3-5-10(6-4-9)11(12)14-2/h3-8H,1-2H3

InChI Key

NYEHKJYWMUGBFY-UHFFFAOYSA-N

Canonical SMILES

COC=CC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In an atmosphere of argon, a solution containing butyllithium dissolved in hexane was added to a solution containing 120 g of methoxymethyltriphenylphosphoni bromide dissolved in tetrahydrofuran (THF), and the mixture was stirred for one hour at room temperature. A solution containing 50 g of methyl 4-formylbenzoate dissolved in THF was added thereto, and stirring was continued for two hours. The reaction solution was washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to obtain 47 g of methyl 4-(2-methoxyethenyl)benzoate (45).
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Synthesis routes and methods II

Procedure details

In an atmosphere of argon, a solution containing butyllithium dissolved in hexane was added to a solution containing 120 g of methoxymethyltriphenylphosphonium bromide dissolved in tetrahydrofuran (THF), and the mixture was stirred for one hour at room temperature. A solution containing 50 g of methyl 4-formylbenzoate dissolved in THF was added thereto, and stirring was continued for two hours. The reaction solution was washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to obtain 47 g of methyl 4-(2-methoxyethenyl)benzoate (45).
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120 g
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50 g
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Synthesis routes and methods III

Procedure details

To an ambient temperature suspension of potassium tert-butoxide (2.05 g, 18.27 mmol) in THF (60 mL) is added the (methoxymethyl)triphenyl phosphonium chloride (6.26 g, 18.27 mmol). The reaction mixture is stirred at room temperature for 20 min. Solid methyl 4-formylbenzoate (1.0 g, 6.09 mmol) is added and the reaction is stirred at room temperature overnight. The reaction mixture is quenched with saturated aq. NH4Cl and concentrated. The residue is partitioned between Et2O and water. The aqueous layer is extracted with Et2O and the combined organic layers are washed with brine, dried (MgSO4), filtered, concentrated, and chromatographed (0% to 30% EtOAC/Hex) to yield the title compound (939 mg, 80%) as a mix of E/Z isomers.
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2.05 g
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60 mL
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6.26 g
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1 g
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80%

Synthesis routes and methods IV

Procedure details

To a suspension of methoxymethyltriphenylphosphonium chloride (6.366 g, 18.5 mmol) in dry tetrahydrofuran (50 ml) under argon atmosphere at −78° C. slowly (ca. for 5 minutes) a 2.46 N solution of potassium tert-butoxide in tetrahydrofuran (8.2 ml, 20.2 mmol) was added and the reaction mixture was stirred at this temperature for 1 hour. A solution of methyl 4-formylbenzoate (6a) (2.531 g, 15.4 mmol) in tetrahydrofuran (10 ml) was added to the reaction mixture and the resultant suspension was stirred at −78° C. for 30 minutes. The cooling bath was removed and the reaction mixture was stirred for 30 minutes allowing warming up to room temperature. The mixture was partitioned between benzene (150 ml) and water (150 ml), and the organic layer was washed successively with water (150 ml), brine (50 ml), and dried (Na2SO4). The solvent was evaporated and the residue was chromatographed on silica gel (100 g) with toluene-triethylamine (100:0.25) as eluent to give the title compound (2.696 g, 91%) as a mixture of E and Z isomers (ca. 95:5). (E)-(7a): 1H NMR (CDCl3, HMDSO) δ: 3.67 (3H, s); 3.86 (3H, s); 5.81 (1H, d, J=13.5 Hz); 7.14 (1H, d, J=13.5 Hz); 7.25 (2H, d, J=8.5 Hz); 7.89 (2H, d, J=8.5 Hz). A small additional singlet at 3.80 ppm and 2 doublets at 5.23 (d, J=7.6 Hz); 6.22 ppm (d, J=7.6 Hz) in the 1H NMR spectrum of 7a was attributed to minor amounts (ca. 5%) of (Z)-(7a) isomer present in the product.
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6.366 g
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solution
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50 mL
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8.2 mL
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2.531 g
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10 mL
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91%

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